![molecular formula C14H20BrN3O2 B2529117 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380077-36-9](/img/structure/B2529117.png)
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, commonly known as BRD-6929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase BRD4, which plays a crucial role in chromatin remodeling and gene transcription. The inhibition of BRD4 has been shown to have a therapeutic effect in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
BRD-6929 inhibits the protein kinase BRD4, which is involved in chromatin remodeling and gene transcription. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the activation of gene transcription. The inhibition of BRD4 by BRD-6929 prevents the recruitment of transcriptional machinery, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
BRD-6929 has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRD-6929 has several advantages for lab experiments. It is a potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in various diseases. Additionally, it has been shown to have a therapeutic effect in various diseases, which makes it a promising candidate for drug development. However, there are also limitations to using BRD-6929 in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, the long-term effects of BRD-6929 on gene expression and cellular function are not fully understood.
Direcciones Futuras
There are several future directions for the research on BRD-6929. One direction is to study the long-term effects of BRD-6929 on gene expression and cellular function. Another direction is to develop more potent and selective inhibitors of BRD4. Additionally, the therapeutic potential of BRD-6929 in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the use of BRD-6929 in combination with other therapeutic agents should be investigated to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of BRD-6929 involves several steps. The first step involves the synthesis of 5-bromopyrimidine-2-carboxylic acid, which is then converted into 5-bromopyrimidin-2-ylamine. The second step involves the synthesis of 1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, which is achieved by reacting 5-bromopyrimidin-2-ylamine with 4-hydroxypiperidine and 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The final product is obtained after purification using chromatography.
Aplicaciones Científicas De Investigación
BRD-6929 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.
Propiedades
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXVNIGMKSUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

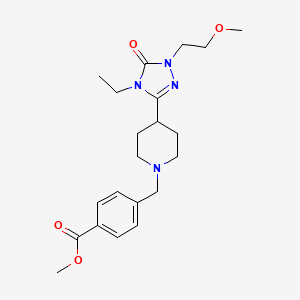
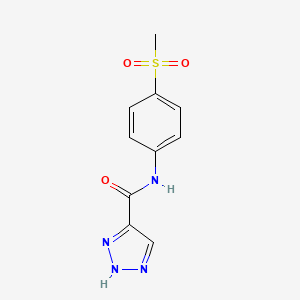
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)
![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)
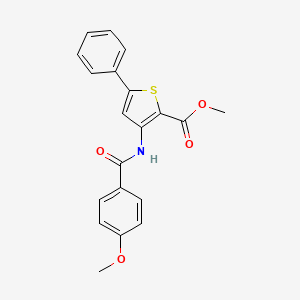
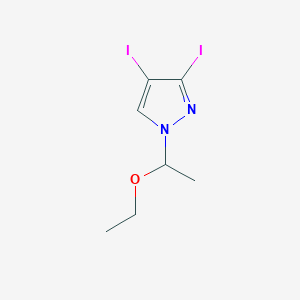
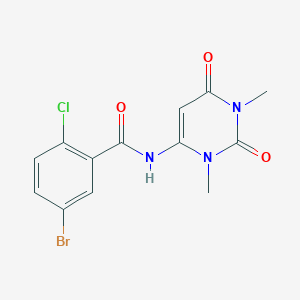
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)